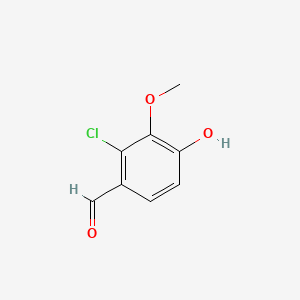

2-Chloro-4-hydroxy-3-methoxybenzaldehyde

Description

The exact mass of the compound 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-hydroxy-3-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-hydroxy-3-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGDDUJFJAZQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002837 | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82668-20-0 | |

| Record name | Benzaldehyde, 2-chloro-4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082668200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82668-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-hydroxy-3-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Isomeric Landscape of Chlorinated Vanillin Derivatives: A Technical Guide for Researchers

For scientists and researchers in drug development and organic synthesis, precision in molecular architecture is paramount. Substituted benzaldehydes, such as vanillin and its derivatives, are pivotal building blocks. The introduction of a chlorine atom to the vanillin scaffold generates a diverse array of isomers, each with potentially unique chemical reactivity and biological activity. This guide provides an in-depth exploration of the chlorinated derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin), with a particular focus on the nuances of their nomenclature, the challenges of isomeric differentiation, and the technical data available for key congeners. While the specific isomer 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is not widely documented in readily available literature, this guide will equip researchers with the foundational knowledge of closely related, well-characterized isomers and the analytical principles required to navigate this chemical space.

Section 1: The Challenge of Isomerism in Chlorinated Vanillins

The aromatic ring of vanillin presents multiple sites for chlorination, leading to a variety of positional isomers. The precise location of the chlorine atom, in conjunction with the existing hydroxyl, methoxy, and formyl groups, significantly influences the molecule's electronic properties, reactivity, and steric hindrance. This isomeric complexity necessitates meticulous analytical characterization to ensure the correct identification and purity of a specific derivative.

The nomenclature itself can be a source of ambiguity. Systematic IUPAC naming is essential, but trivial names and variations in numbering conventions can lead to confusion. For instance, a compound may be named as a derivative of vanillin, benzaldehyde, or anisaldehyde, each with its own numbering system. Therefore, unambiguous identification through a CAS number and rigorous spectroscopic analysis is crucial.

Section 2: Profile of a Well-Characterized Isomer: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde

While data on 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is scarce, its isomer, 2-Chloro-3-hydroxy-4-methoxybenzaldehyde (CAS Number: 37687-57-3) , is commercially available and has been characterized. Understanding its properties provides a valuable reference point.

Synonyms and Identification:

A clear understanding of the various names attributed to a compound is the first step in a thorough literature and database search.

| Synonym | Source/Type |

| 2-Chloro-3-hydroxy-p-anisaldehyde | Trivial Name |

| 2-Chloroisovanillin | Trivial Name[1] |

| Benzaldehyde, 2-chloro-3-hydroxy-4-methoxy- | IUPAC Index Name[2] |

| p-Anisaldehyde, 2-chloro-3-hydroxy- | Derived from Anisaldehyde[2] |

| Isovanillin, 2-chloro- | Derived from Isovanillin[2] |

Physicochemical Properties:

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Melting Point | 204-208 °C | [3][4] |

| Boiling Point (Predicted) | 291.3 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 7.77 ± 0.15 | [5] |

| Appearance | Solid | [3] |

Section 3: Synthesis and Reactivity of Chlorinated Vanillin Derivatives

The synthesis of specific chlorinated vanillin isomers is a key challenge for organic chemists. The choice of starting material and chlorinating agent, along with careful control of reaction conditions, is critical to direct the regioselectivity of the chlorination.

General Synthetic Approach:

A common strategy for the synthesis of chlorinated hydroxybenzaldehydes involves the direct chlorination of a suitably protected or unprotected precursor. For example, the synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde can be achieved by the chlorination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6]

Experimental Protocol: Synthesis of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde from Isovanillin [6]

-

Dissolution: Dissolve isovanillin (0.271 mol) in 160 mL of 90% acetic acid with heating.

-

Chlorination: Slowly add tert-butyl hypochlorite (t-BuOCl) dropwise to the solution while maintaining the temperature between 35°C and 40°C.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Precipitation: Add 200 mL of ether to the reaction mixture.

-

Isolation: Allow the mixture to stand overnight. The precipitated crystals are then collected by filtration and washed with ether.

-

Purification: Recrystallize the crude product from acetonitrile to yield purified 2-chloro-3-hydroxy-4-methoxybenzaldehyde.

The reactivity of the resulting chlorinated vanillin is influenced by the interplay of the electron-withdrawing nature of the chlorine atom and the formyl group, and the electron-donating effects of the hydroxyl and methoxy groups. These substituents dictate the molecule's susceptibility to further electrophilic or nucleophilic attack and its utility in subsequent synthetic transformations. Chlorinated vanillin derivatives can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7][8]

Section 4: Analytical Characterization of Chlorinated Vanillin Isomers

Given the potential for isomeric mixtures, robust analytical methods are essential for the unambiguous identification and quality control of chlorinated vanillin derivatives. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow:

Caption: A typical analytical workflow for the separation and identification of chlorinated vanillin isomers.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reversed-phase column, is a powerful tool for separating isomers of chlorinated vanillins.[9] The choice of mobile phase and gradient can be optimized to achieve baseline separation of closely related isomers.

-

Mass Spectrometry (MS): When coupled with HPLC or GC, mass spectrometry provides crucial information on the molecular weight of the isomers and their fragmentation patterns.[10] This data is invaluable for confirming the elemental composition and can help in distinguishing between isomers based on subtle differences in their mass spectra.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for elucidating the exact substitution pattern on the benzene ring. The chemical shifts and coupling constants of the aromatic protons provide unambiguous evidence for the positions of the chlorine, hydroxyl, methoxy, and formyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the hydroxyl (-OH), aldehyde (C=O), and ether (C-O-C) moieties.

Section 5: Applications and Future Directions

Chlorinated vanillin derivatives are valuable scaffolds in medicinal chemistry and materials science. Their utility stems from the combined functionalities of the parent vanillin molecule and the altered electronic and steric properties imparted by the chlorine substituent. Research has shown that vanillin derivatives possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[11] The introduction of chlorine can modulate these activities, potentially leading to the development of novel therapeutic agents.

The future of research in this area lies in the systematic synthesis and screening of a wider range of chlorinated vanillin isomers to establish clear structure-activity relationships. Furthermore, the development of more efficient and regioselective synthetic methods will be crucial for accessing novel derivatives for biological evaluation. As our understanding of the biological targets of these compounds grows, so too will the potential for rational drug design based on the chlorinated vanillin scaffold.

References

-

mVOC 4.0. 4-Hydroxy-3-methoxybenzaldehyde. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

CAS Common Chemistry. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. [Link]

-

Chemsrc. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. 4-Hydroxy-3-methoxybenzaldehyde-d3. [Link]

-

Chongqing Chemdad Co., Ltd. 2-chloro-3-hydroxy-4-methoxybenzaldehyde. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Institutes of Health. [Link]

-

Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. National Institutes of Health. [Link]

-

Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay. ACS Publications. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

-

A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. National Institutes of Health. [Link]

-

The Chlorine Derivatives of Vanillin. UNI ScholarWorks. [Link]

-

PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]

-

Analysis of stereoisomers of chiral drug by mass spectrometry. ResearchGate. [Link]

-

PubChem. Vanillin. [Link]

-

Discovery of the Chlorinated and Ammoniated Derivatives of Vanillin as Potential Insecticidal Candidates Targeting V-ATPase: Structure-Based Virtual Screening, Synthesis, and Bioassay. ResearchGate. [Link]

-

PubChem. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]

-

Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

-

Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. PubMed. [Link]

-

FlavorDB. 4-hydroxy-3-methoxybenzaldehyde (vanillin). [Link]

-

PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. [Link]

-

Chemical structure of Vanillin (4-hydroxy-3-methoxybenzaldehyde). ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-氯-3-羟基-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS#:37687-57-3 | Chemsrc [chemsrc.com]

- 5. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde, a substituted phenolic aldehyde of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, theoretical predictions, and established principles of physical chemistry to offer a robust framework for understanding and predicting its solubility characteristics.

Physicochemical Properties of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde

A foundational understanding of a compound's physicochemical properties is paramount to predicting its solubility. The introduction of a chlorine atom to the vanillin structure significantly influences its electronic and steric characteristics, thereby affecting its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | - |

| Molecular Weight | 186.59 g/mol | |

| Melting Point | 204-208 °C | [1] |

| Predicted pKa | ~7.77 (for the 3-hydroxy isomer) | [1][2] |

| Appearance | Solid |

Expert Insight: The high melting point of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde compared to its parent compound, vanillin (81-83 °C), suggests strong intermolecular forces in the solid state.[3] This increased lattice energy will generally lead to lower solubility in most solvents unless specific solute-solvent interactions can overcome this energy barrier. The chloro- substituent, being electron-withdrawing, is expected to lower the pKa of the phenolic hydroxyl group compared to vanillin (pKa ≈ 7.4), making it a slightly stronger acid.[4]

Theoretical Framework for Solubility

The solubility of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is governed by the interplay of its functional groups with the solvent. The molecule possesses both polar (hydroxyl, aldehyde, methoxy) and non-polar (benzene ring, chlorine) moieties, leading to a nuanced solubility profile.

The Role of Hydrogen Bonding

The phenolic hydroxyl group and the aldehyde oxygen can act as hydrogen bond acceptors, while the hydroxyl group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective at solvating this molecule.

Impact of pH on Aqueous Solubility

As a phenolic compound, the aqueous solubility of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation provides a theoretical basis for this relationship.

pH = pKa + log([A⁻]/[HA])

Where:

-

[HA] is the concentration of the neutral, protonated form.

-

[A⁻] is the concentration of the ionized, deprotonated (phenoxide) form.

At a pH below the pKa, the compound will predominantly exist in its less soluble neutral form. As the pH increases above the pKa, the hydroxyl group will deprotonate to form the more polar and, therefore, more water-soluble phenoxide ion.

Caption: pH-dependent equilibrium of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde.

Predicted Solubility Profile

In the absence of direct experimental data, a qualitative and semi-quantitative solubility profile can be predicted based on the principles of "like dissolves like" and data from analogous compounds.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in neutral water; increases with pH. Moderate in alcohols. | Capable of hydrogen bonding, but the non-polar regions of the molecule limit high solubility in water at neutral pH. Alcohols are better able to solvate both polar and non-polar moieties. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole moments can interact with the polar functional groups. Good general solvents for many organic compounds. |

| Non-Polar | Hexane, Toluene | Very Low | Lack of favorable interactions with the polar functional groups of the molecule. |

Expert Insight: For drug development purposes, solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) would be critical. Given its acidic nature, the solubility in SGF (acidic pH) is expected to be low, while it should be higher in SIF (neutral to slightly alkaline pH).

Experimental Protocols for Solubility Determination

For definitive solubility data, experimental determination is essential. The following are standard, validated protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Methodology:

-

Preparation: Add an excess amount of solid 2-Chloro-4-hydroxy-3-methoxybenzaldehyde to a series of vials containing the desired solvents (e.g., water, pH-buffered solutions, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A roller or shaker can be used for this purpose.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the mixture for a shorter period than the thermodynamic assay (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by filtering the solution and analyzing the concentration of the remaining dissolved compound by HPLC-UV or LC-MS/MS.

Expert Insight: Kinetic solubility values are often higher than thermodynamic solubility because the compound is introduced in a dissolved state, which can lead to the formation of a supersaturated solution. It is a valuable tool for early screening but should be confirmed with thermodynamic measurements for lead candidates.

Conclusion

References

- National Center for Biotechnology Information. "4-Hydroxy-3-methoxybenzaldehyde" PubChem Compound Summary for CID 1183.

- Guidechem. "2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE 37687-57-3 wiki".

- PrepChem. "Synthesis of 4-hydroxy-3-methoxy benzaldehyde".

- Chongqing Chemdad Co., Ltd. "2-chloro-3-hydroxy-4-methoxybenzaldehyde".

- ResearchGate. "Molecular structures of substituted benzaldehydes 1-50 (training set)...".

- ACS Publications.

- MDPI. "Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids".

- National Center for Biotechnology Information. "Vanillin" PubChem Compound Summary for CID 1183.

- MDPI.

- International Journal of Scientific and Management Research. "A machine learning-based QSAR model for predicting phenols cytotoxicity".

- Acta Chimica Slovenica.

- PubMed. "An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis".

- Cheméo. "Benzaldehyde, 2-chloro-4-hydroxy-3,5-dimethoxy- (CAS 76341-69-0)".

- Sigma-Aldrich. "2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97% 37687-57-3".

- Neliti. "THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY".

- Google Patents.

- MDPI.

- ResearchGate. "In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties | Request PDF".

- AFIT Scholar.

- ResearchGate. "Molecular structures of substituted benzaldehydes 51-60 (prediction set).".

- EQA. "QSAR model for pka prediction of phenols".

- National Center for Biotechnology Information. "Benzaldehyde" PubChem Compound Summary for CID 240.

- ChemicalBook. "2-Hydroxy-4-methoxybenzaldehyde | 673-22-3".

Sources

A-Technical-Guide-to-2-Chloro-4-hydroxy-3-methoxybenzaldehyde-A-Key-Intermediate-for-Modern-Drug-Discovery

Abstract

2-Chloro-4-hydroxy-3-methoxybenzaldehyde, an ortho-chlorinated derivative of vanillin, represents a critical structural motif in medicinal chemistry. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic hydroxyl group, and strategically placed methoxy and chloro substituents—renders it an invaluable starting material for the synthesis of complex heterocyclic compounds and other pharmacologically active agents. This guide provides an in-depth examination of this compound, focusing on its optimized synthesis via electrophilic chlorination of vanillin, detailed mechanistic insights, and its strategic application in contemporary drug discovery programs. We present a field-tested, scalable laboratory protocol, complete physicochemical characterization, and a discussion of its role as a precursor to advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are cornerstone building blocks in organic synthesis, prized for their versatility. The aldehyde functional group serves as a linchpin for a vast array of chemical transformations, including reductive aminations, Wittig reactions, and multicomponent reactions (e.g., Hantzsch, Biginelli). Vanillin (4-hydroxy-3-methoxybenzaldehyde), a bio-sourced compound derived from lignin, is a prominent member of this class and has been extensively used as a precursor in the pharmaceutical, flavor, and fragrance industries.[1][2]

The introduction of a chlorine atom onto the vanillin scaffold at the C2 position, yielding 2-Chloro-4-hydroxy-3-methoxybenzaldehyde (also known as 2-chloro-o-vanillin), significantly enhances its utility for drug discovery. The chloro substituent serves two primary roles:

-

Steric and Electronic Modulation: The electron-withdrawing nature of chlorine alters the reactivity of the adjacent functional groups, influencing reaction pathways and kinetics. Its steric bulk can direct the regioselectivity of subsequent reactions.

-

Pharmacokinetic Tuning: Halogen atoms are frequently incorporated into drug candidates to modulate metabolic stability, membrane permeability, and binding affinity to biological targets.

This guide focuses on the "discovery" of an efficient and reliable synthetic pathway to high-purity 2-Chloro-4-hydroxy-3-methoxybenzaldehyde, transforming a readily available commodity chemical into a high-value, specialized intermediate for advanced chemical synthesis.

Synthesis and Mechanistic Insights

The most direct and industrially scalable approach to 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is through the regioselective electrophilic aromatic substitution of vanillin. The key challenge lies in controlling the position of chlorination, as the aromatic ring possesses multiple activated sites.

The Causality Behind the Chosen Synthetic Route

The hydroxyl and methoxy groups of vanillin are both ortho-, para-directing activators. However, the phenolic hydroxyl group is a much stronger activator than the methoxy ether. This strong activation, combined with the directing effect of the existing substituents, makes the C2 and C6 positions the most nucleophilic and thus most susceptible to electrophilic attack. Our selected protocol leverages this inherent reactivity while employing a mild chlorinating agent to favor mono-chlorination.

The chosen method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a non-polar solvent. This choice is deliberate:

-

Sulfuryl Chloride (SO₂Cl₂): It serves as a convenient and effective source of an electrophilic chlorine species. In the absence of a radical initiator, it facilitates electrophilic substitution.

-

Regioselectivity: The reaction proceeds with high regioselectivity for the C2 position. This is attributed to the powerful directing effect of the adjacent hydroxyl group at C1, which stabilizes the Wheland intermediate (the cationic intermediate in electrophilic aromatic substitution) more effectively for ortho-attack compared to attack at other positions. The methoxy group at C3 further reinforces this preference.

Reaction Mechanism Workflow

The mechanism for the chlorination of vanillin with sulfuryl chloride is a classic electrophilic aromatic substitution.

Caption: Electrophilic Aromatic Substitution Workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability. Each step includes checks and balances to ensure reaction completion and purity.

Materials and Equipment:

-

Vanillin (99%+)

-

Sulfuryl chloride (SO₂Cl₂) (97%+)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of vanillin in 200 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath. Stir vigorously. Causality: Low temperature is crucial to control the exothermicity of the reaction and minimize the formation of side products, particularly dichlorinated species.

-

-

Addition of Chlorinating Agent:

-

Slowly add 14.8 g (8.8 mL, 0.11 mol) of sulfuryl chloride dropwise to the stirred solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The starting material spot (vanillin) should gradually be replaced by a new, less polar spot corresponding to the product.

-

-

Reaction Completion and Quenching:

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

-

Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate solution. Caution: This will cause gas evolution (CO₂ and SO₂). Ensure adequate ventilation and slow addition. The purpose is to neutralize any remaining SO₂Cl₂ and the HCl byproduct.

-

-

Work-up and Isolation:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is typically off-white to pale yellow.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield pure 2-Chloro-4-hydroxy-3-methoxybenzaldehyde as fine, white crystals.

-

Dry the purified crystals under vacuum. A typical yield is 85-92%.

-

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| CAS Number | 37687-57-3 | [3] |

| Molecular Formula | C₈H₇ClO₃ | [3] |

| Molecular Weight | 186.59 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 204-208 °C | |

| Synonyms | 2-Chloroisovanillin, 2-Chloro-o-vanillin | [4] |

Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 10.1 (s, 1H, -CHO), 9.9 (s, 1H, -OH), 7.5 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃). Interpretation: The singlet at 10.1 ppm is characteristic of the aldehyde proton. The downfield shift of the phenolic proton around 9.9 ppm is expected. The two doublets in the aromatic region confirm the 1,2,4,5-tetrasubstituted pattern. The singlet at 3.9 ppm corresponds to the methoxy group protons.

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 190.5, 155.0, 150.2, 128.5, 125.0, 118.0, 115.5, 56.8. Interpretation: The peak at 190.5 ppm is indicative of the aldehyde carbonyl carbon. The peaks between 115-155 ppm represent the aromatic carbons, and the peak at 56.8 ppm is the methoxy carbon.

-

IR (KBr, cm⁻¹): ν 3450 (O-H stretch), 2850 (C-H aldehyde stretch), 1670 (C=O aldehyde stretch), 1580, 1470 (C=C aromatic stretch), 1260 (C-O ether stretch), 780 (C-Cl stretch). Interpretation: The broad peak at 3450 cm⁻¹ confirms the hydroxyl group. The strong carbonyl peak at 1670 cm⁻¹ is characteristic of an aromatic aldehyde.

Applications in Drug Discovery and Development

2-Chloro-4-hydroxy-3-methoxybenzaldehyde is not an end-product but a versatile intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecular architectures.

Caption: Application pathways in medicinal chemistry.

Case Study: Synthesis of Benzoxazole Derivatives One of the most powerful applications is in the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The reaction typically involves the condensation of the aldehyde with a 2-aminophenol derivative. The ortho-chloro substituent can then be used as a handle for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for screening.

Conclusion

The "discovery" of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde is not a singular event but rather the continual recognition of its strategic value, driven by the development of efficient and reliable synthetic protocols. The method detailed in this guide—regioselective chlorination of vanillin—provides a robust and scalable route to this key intermediate. Its unique combination of functional groups, modulated by the presence of a chlorine atom, makes it an indispensable tool for medicinal chemists. By providing a solid foundation in its synthesis, characterization, and application, this guide empowers researchers and drug development professionals to fully exploit the potential of this versatile building block in the creation of next-generation therapeutics.

References

-

Ahmed, N. S., & Hanoon, H. D. (2021). A Green and Simple Method for the Synthesis of 2,4,5-Trisubstituted-1h-Imidazole Derivatives Using Acidic Ionic Liquid as an Effective and Recyclable Catalyst under Ultrasound. Research on Chemical Intermediates, 47, 4083–4100. [Link]

-

Fache, M., Boutevin, B., & Commarieu, A. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10. [Link]

-

CAS Common Chemistry. (n.d.). 2-Chloro-3-hydroxy-4-methoxybenzaldehyde. Retrieved January 24, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Retrieved January 24, 2026, from [Link]

-

Douglass, F., et al. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. University of Delaware. [Link]

- Google Patents. (n.d.). Method for preparing o-vanillin.

-

Reddit. (2023). Mechanism for Synthesis of Vanillin. r/chemhelp. [Link]

-

Illium Technologies. (n.d.). Vanillin: Synthetic Flavoring from Spent Sulfite Liquor. Journal of Chemical Education. [Link]

Sources

Methodological & Application

2-Chloro-4-hydroxy-3-methoxybenzaldehyde for fluorescent probe synthesis

Application Note & Protocol

Topic: 2-Chloro-4-hydroxy-3-methoxybenzaldehyde for Fluorescent Probe Synthesis

For: Researchers, scientists, and drug development professionals

Abstract

Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the sensitive and selective detection of a vast array of analytes. The rational design of the core fluorophore is paramount to achieving desired photophysical properties and sensing capabilities. This document details the strategic use of 2-chloro-4-hydroxy-3-methoxybenzaldehyde (also known as 2-chlorovanillin) as a versatile and powerful building block for the synthesis of advanced fluorescent probes. We will explore the inherent structural advantages of this precursor, provide detailed synthetic protocols for creating novel probes via Knoevenagel condensation, outline characterization methodologies, and present a protocol for their application in analyte detection. The causality behind experimental choices is emphasized to provide researchers with a deep, actionable understanding of the probe development workflow.

The Strategic Advantage of 2-Chloro-4-hydroxy-3-methoxybenzaldehyde in Fluorophore Design

The efficacy of 2-chloro-4-hydroxy-3-methoxybenzaldehyde as a precursor stems from the unique interplay of its substituents, which provides a handle for fine-tuning the electronic and steric properties of the final fluorophore.

-

The Vanillin Core (4-hydroxy-3-methoxy): This arrangement provides a strong electron-donating group (the hydroxyl) and a moderate electron-donating group (the methoxy). This inherent electron-rich nature is a common feature in many fluorophores and is crucial for establishing intramolecular charge transfer (ICT) characteristics, which are often the basis for a probe's sensing mechanism.[1]

-

The Ortho-Chloro Group: The presence of a chlorine atom at the C2 position introduces several key advantages:

-

Electronic Tuning: As an electron-withdrawing group, the chloro substituent modulates the electron density of the aromatic ring, influencing the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This directly impacts the absorption and emission wavelengths of the resulting dye.

-

Steric Hindrance: The chloro group can introduce steric constraints that may prevent undesirable aggregation-caused quenching (ACQ) and promote aggregation-induced emission (AIE) in certain molecular architectures.[2]

-

Reaction Site: The chloro group can serve as a potential site for further functionalization via nucleophilic aromatic substitution, although this is less common than reactions involving the aldehyde or hydroxyl groups.

-

This combination of electron-donating and -withdrawing groups on a simple benzaldehyde scaffold makes 2-chlorovanillin an ideal starting point for creating "push-pull" fluorophores, where the response to an analyte can be transduced into a robust optical signal.

General Synthetic Strategies: The Knoevenagel Condensation

One of the most direct and efficient methods for constructing fluorescent probes from 2-chloro-4-hydroxy-3-methoxybenzaldehyde is the Knoevenagel condensation.[3][4] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters). The resulting product extends the π-conjugated system, which is essential for fluorescence.

Below is a generalized workflow for synthesizing a fluorescent probe using this strategy.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Selective Monochlorination of Isovanillin

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated isovanillin derivatives. The electrophilic chlorination of the isovanillin scaffold is a powerful tool for creating valuable intermediates. However, the highly activated nature of the aromatic ring presents a significant and common challenge: over-chlorination.

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate this sensitive reaction, maximize the yield of your desired mono-chlorinated product, and ensure the integrity of your results.

Section 1: Understanding the Chemistry of Isovanillin Chlorination

This section delves into the fundamental principles governing the reaction, explaining the "why" behind the experimental challenges.

Q1: Why is the isovanillin ring so susceptible to over-chlorination?

A: The high reactivity of isovanillin towards electrophilic aromatic substitution (EAS) is the primary reason for its tendency to over-chlorinate. The aromatic ring is decorated with two powerful activating groups: a hydroxyl (-OH) at position 3 and a methoxy (-OCH₃) at position 4. Both are strong ortho, para-directors that donate electron density into the ring, making it highly nucleophilic and thus extremely reactive toward electrophiles like Cl⁺.

The mechanism involves the aromatic π-system attacking the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[1] The electron-donating nature of the -OH and -OCH₃ groups stabilizes this intermediate, lowering the activation energy for the reaction.[2] Once the first chlorine atom is added, the ring remains sufficiently activated to react again, leading to the formation of di- and even tri-chlorinated byproducts if the reaction conditions are not strictly controlled.

Q2: What are the expected products of isovanillin chlorination, and where does the chlorine add?

A: Based on the directing effects of the substituent groups, we can predict the regiochemistry of chlorination.

-

Primary Product (Monochlorination): The most probable site for the first electrophilic attack is the C-5 position. This position is ortho to the hydroxyl group and para to the methoxy group, receiving strong activation from both. The synthesis of 5-chlorovanillin from vanillin, a closely related isomer, is a well-established reaction, supporting this prediction.[3]

-

Over-chlorination Products (Dichlorination): If the reaction is allowed to proceed further, a second chlorine atom will add to another activated position. The most likely byproduct is 5,6-dichloroisovanillin . The C-6 position is ortho to the powerfully activating hydroxyl group. While the C-2 position is also activated, it experiences greater steric hindrance from the adjacent aldehyde and methoxy groups. The synthesis of 5,6-dichlorinated vanillin derivatives has been noted as a synthetic challenge, highlighting this as a common over-chlorination pathway.[4]

Below is a diagram illustrating the reaction pathway.

Caption: Reaction pathway for the chlorination of isovanillin.

Section 2: Troubleshooting Common Issues & Improving Selectivity

This section addresses the most common problems encountered during the experiment and provides actionable solutions.

Q3: My reaction consistently yields a mixture of starting material, mono-, and di-chlorinated products. How can I improve selectivity for the mono-chlorinated species?

A: This is the most frequent issue and can be resolved by carefully controlling the reaction kinetics. The goal is to ensure that the rate of the first chlorination is significantly faster than the second.

Root Cause Analysis & Solutions:

-

Stoichiometry: You may be using too much chlorinating agent.

-

Solution: Use the chlorinating agent, such as N-Chlorosuccinimide (NCS), as the limiting reagent. Begin with 1.0 equivalent and adjust slightly (e.g., 1.05 eq.) only if you observe incomplete conversion of the starting material with no di-chloro byproduct formation.

-

-

Localized Excess Concentration: Adding the chlorinating agent too quickly creates "hot spots" where the concentration of the electrophile is transiently high, promoting immediate dichlorination of newly formed product molecules.

-

Solution: Dissolve the chlorinating agent in the reaction solvent and add it dropwise to the solution of isovanillin over an extended period (e.g., 30-60 minutes) using a syringe pump or a dropping funnel. This maintains a low, steady concentration of the electrophile.

-

-

Reaction Temperature: Higher temperatures increase the rate of all reactions, reducing the kinetic distinction between the first and second chlorination.

-

Solution: Perform the reaction at a reduced temperature. Start at 0 °C (ice bath) and allow the reaction to slowly warm to room temperature only if necessary. For highly reactive systems, temperatures as low as -20 °C may be required.

-

Q4: How do I know when to stop the reaction to maximize the yield of 5-chloro-isovanillin?

A: Active, in-process monitoring is critical. Do not run the reaction based on time alone. Thin-Layer Chromatography (TLC) is an excellent tool for this.

Workflow:

-

Establish a Baseline: Before adding the chlorinating agent, spot your starting isovanillin on a TLC plate to determine its retention factor (Rf).

-

Monitor Progress: Every 15-20 minutes after starting the addition of the chlorinating agent, take a small aliquot from the reaction mixture, quench it immediately in a vial containing a few drops of sodium thiosulfate solution, and run a TLC.

-

Analyze the Plate: You should see the starting material spot diminish in intensity while a new, slightly less polar spot (the mono-chlorinated product) appears and intensifies.

-

Identify the "Sweet Spot": The ideal point to stop the reaction is when the starting material spot is very faint or completely gone, and you see little to no evidence of a third, even less polar spot (the di-chlorinated product). Quench the entire reaction immediately when this point is reached.

Q5: My reaction seems to stall, leaving a significant amount of unreacted starting material, but forcing it with heat or more reagent leads to over-chlorination. What is happening?

A: This suggests that the reaction conditions are on the borderline of being effective.

Potential Causes & Solutions:

-

Insufficient Activation: While unlikely for isovanillin, some chlorinating agents require a catalyst. If using a milder agent, a catalytic amount of a proton source (e.g., a drop of acetic acid) can sometimes facilitate the reaction without drastically increasing the rate of the second chlorination. Proceed with caution and monitor closely.

-

Reagent Quality: Ensure your chlorinating agent (e.g., NCS) is pure and has been stored correctly. Old or improperly stored NCS can be less reactive.

-

Solvent Effects: The reaction may be too dilute, or the solvent may not be optimal. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally good choices. Ensure the solvent is anhydrous, as water can interfere with many chlorinating agents.

Section 3: Validated Experimental Protocols

These protocols provide a reliable starting point for achieving selective monochlorination.

Protocol 1: Selective Monochlorination of Isovanillin with NCS

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add isovanillin (1.0 eq.).

-

Dissolution: Dissolve the isovanillin in anhydrous DCM or MeCN (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice-water bath.

-

Reagent Preparation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in the same anhydrous solvent.

-

Slow Addition: Using a syringe pump, add the NCS solution to the stirring isovanillin solution over 45-60 minutes. Keep the temperature at 0 °C throughout the addition.

-

Monitoring: After the addition is complete, monitor the reaction's progress every 20 minutes using the TLC protocol described in Q4.

-

Quenching: Once TLC indicates optimal conversion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the resulting crude solid via flash column chromatography or recrystallization to isolate the pure 5-chloro-isovanillin.

Protocol 2: Effective Reaction Quenching

Quenching is not just about stopping the reaction; it's about preventing over-chlorination during workup. Any residual chlorinating agent can continue to react as the mixture warms.

-

Choice of Quencher: Sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are excellent choices as they rapidly and irreversibly consume electrophilic chlorine species.[5] Ascorbic acid is also effective.[6]

-

Procedure: At the determined endpoint of the reaction, pour the reaction mixture into a separate flask containing a rapidly stirring, pre-chilled saturated solution of the quenching agent. This ensures the quencher is in excess and can immediately neutralize the chlorinating agent.

-

Verification: To confirm the absence of residual electrophilic chlorine, a starch-iodide test strip can be used. A drop of the quenched aqueous layer should not turn the strip blue/black.

Section 4: Data & Workflow Visualization

Table 1: Influence of Reaction Parameters on Selectivity

| Parameter | Condition | Expected Outcome on Selectivity | Rationale |

| NCS Stoichiometry | 1.0 - 1.1 eq. | High | Minimizes available electrophile for secondary reactions. |

| > 1.2 eq. | Low | Excess reagent drives the reaction towards dichlorination. | |

| Temperature | -10 °C to 0 °C | High | Slows reaction rates, accentuating the kinetic preference for the most activated site. |

| 25 °C to 40 °C | Low | Increases rates of both mono- and di-chlorination, reducing selectivity. | |

| Rate of Addition | Slow (e.g., >30 min) | High | Maintains low instantaneous [Cl⁺], preventing localized over-chlorination. |

| Fast (e.g., <5 min) | Low | Creates localized high [Cl⁺], promoting reaction at less-activated sites on already-chlorinated molecules. |

Diagram 2: Troubleshooting Workflow

Caption: A logical workflow for diagnosing and fixing low selectivity.

References

-

Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

G, Poornima & J, Kalyana Sundar. (2020). Chlorination of Vanillin and its mechanism. ResearchGate. [Link]

-

Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

National Center for Biotechnology Information. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms. [Link]

-

Serrano, T., et al. (n.d.). The use of quenching agents for the analysis of disinfection by-products in water samples. IWA Publishing. [Link]

Sources

- 1. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Benzaldehydes

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of reactant behavior is paramount. The reactivity of the aldehyde functional group is a cornerstone of organic synthesis, and when this group is attached to a benzene ring, its behavior is profoundly influenced by other substituents on the ring. This guide provides an in-depth comparison of the reactivity of substituted benzaldehydes, grounded in established electronic principles and supported by experimental data.

Theoretical Framework: The Role of Electronic Effects

The reactivity of the carbonyl group in benzaldehyde is dictated by the electrophilicity of the carbonyl carbon. This carbon atom is sp² hybridized and forms a polar double bond with oxygen, creating a partial positive charge (δ+) that makes it a target for nucleophiles. The core principle is that any substituent on the aromatic ring that alters the magnitude of this positive charge will in turn alter the aldehyde's reactivity towards nucleophilic addition—the characteristic reaction of this functional group.[1][2][3]

Substituents exert their influence through two primary mechanisms:

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the carbonyl carbon, increasing its electrophilicity and reactivity. Electron-donating groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) groups push electron density towards the ring, decreasing electrophilicity and reactivity.

-

Resonance Effects: These occur through the pi (π) system of the aromatic ring. EDGs with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density directly to the carbonyl group via resonance, significantly reducing its electrophilicity. Conversely, EWGs like -NO₂ can withdraw electron density from the ring through resonance, enhancing the carbonyl carbon's positive charge. Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the benzene ring itself acts as an electron-donating group through resonance, which reduces the polarity of the carbonyl group.[4][5]

This interplay of electronic effects dictates a clear trend in reactivity:

Increased Reactivity <--- (EWGs: -NO₂, -CN, -CF₃, -Cl) --- Benzaldehyde --- (EDGs: -CH₃, -OH, -OCH₃) ---> Decreased Reactivity

dot graph "" { graph [layout=dot, rankdir=LR, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} "Influence of Substituents on Benzaldehyde Reactivity"

Quantitative Correlation: The Hammett Equation

To move from a qualitative to a quantitative understanding, we can employ the Hammett equation. Developed by Louis Plack Hammett, this equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[6]

The equation is given as: log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (benzaldehyde).

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. EWGs have positive σ values, while EDGs have negative σ values.

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[7] A positive ρ value indicates that the reaction is accelerated by EWGs, which is typical for nucleophilic additions to benzaldehydes where a negative charge builds up in the transition state.[8][9]

The Hammett equation is a powerful tool for predicting reaction rates and for elucidating reaction mechanisms by analyzing the sign and magnitude of ρ.[10]

Experimental Comparison of Reactivity

The theoretical principles are validated through experimental data. Below, we compare the reactivity of a series of para-substituted benzaldehydes in two common reaction types: oxidation and nucleophilic addition.

Oxidation to Benzoic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Kinetic studies on the oxidation of substituted benzaldehydes consistently show that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. This is because the rate-determining step often involves the formation of an electron-deficient center.[11]

A study on the oxidation of various para-substituted benzaldehydes by benzyltrimethylammonium fluorochromate provides clear kinetic data.[8]

| Substituent (p-X-C₆H₄CHO) | Substituent Constant (σp) | Second-Order Rate Constant (10² k₂ / dm³ mol⁻¹ s⁻¹) at 303K | Relative Rate (kₓ/kн) |

| -OCH₃ | -0.27 | 0.53 | 0.38 |

| -CH₃ | -0.17 | 0.81 | 0.57 |

| -H | 0.00 | 1.41 | 1.00 |

| -Cl | 0.23 | 2.31 | 1.64 |

| -CN | 0.66 | 7.20 | 5.11 |

| -NO₂ | 0.78 | 9.05 | 6.42 |

Data sourced from a kinetic study on the oxidation of substituted benzaldehydes.[8]

The data clearly demonstrates a strong correlation: as the substituent becomes more electron-withdrawing (more positive σp), the reaction rate increases significantly. The Hammett plot for this data is linear with a positive ρ value, confirming that the reaction is facilitated by the stabilization of a negative charge in the transition state.[8]

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition. The rate-limiting step is the attack of the phosphorus ylide (the nucleophile) on the carbonyl carbon. Therefore, the reaction rate is highly sensitive to the electrophilicity of the aldehyde.

| Substituent (p-X-C₆H₄CHO) | Qualitative Reactivity | Expected Outcome |

| -NO₂ | Highest | Rapid reaction, high yield |

| -Cl | High | Fast reaction, good yield |

| -H | Moderate | Baseline reactivity |

| -CH₃ | Low | Slower reaction |

| -OCH₃ | Lowest | Very slow reaction, may require forcing conditions |

As supported by literature, benzaldehydes with electron-withdrawing groups like nitro and chloro substituents show much higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[12] Conversely, electron-donating groups like methoxy significantly decrease the reaction rate.[12]

Experimental Protocol: Kinetic Analysis of Benzaldehyde Oxidation

This protocol provides a framework for quantitatively comparing the reactivity of different substituted benzaldehydes through kinetic analysis of an oxidation reaction, which can be monitored using UV-Vis spectroscopy.

Objective: To determine the second-order rate constants for the oxidation of benzaldehyde, p-nitrobenzaldehyde, and p-methoxybenzaldehyde.

dot graph "" { graph [layout=dot, rankdir=TB, splines=ortho, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} "Experimental Workflow for Kinetic Analysis"

Materials:

-

Substituted benzaldehydes (benzaldehyde, p-nitrobenzaldehyde, p-methoxybenzaldehyde)

-

Oxidizing agent (e.g., Benzyltrimethylammonium fluorochromate, BTMAFC)

-

Solvent system (e.g., 50:50 Acetic Acid-Water)

-

Acid catalyst (e.g., Perchloric acid)

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

Volumetric flasks, pipettes, and cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the oxidant (e.g., 0.001 M BTMAFC), each benzaldehyde derivative (e.g., 0.02 M), and the acid catalyst (e.g., 0.5 M HClO₄) in the chosen solvent system. Causality Note: The aldehyde is kept in large excess to ensure pseudo-first-order kinetics with respect to the oxidant, simplifying data analysis.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the oxidant.

-

Thermostat the reactant solutions and the spectrophotometer cell holder to the desired temperature (e.g., 303 K).

-

-

Kinetic Run:

-

Pipette the required volumes of the aldehyde and acid solutions into a cuvette.

-

Initiate the reaction by adding the required volume of the thermostatted oxidant solution, mix quickly, and immediately start recording the absorbance at fixed time intervals.

-

Continue recording until the reaction is at least 80% complete, indicated by a stable, low absorbance reading.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(Absorbance) versus time (slope = -k_obs).

-

The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Aldehyde] .

-

Repeat the procedure for each substituted benzaldehyde to compare their respective k₂ values.

-

Spectroscopic Analysis as a Proxy for Reactivity

Spectroscopic techniques can provide valuable insights into the electronic environment of the carbonyl group, serving as a useful predictor of chemical reactivity.

-

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. Electron-withdrawing groups deshield the carbon, shifting its resonance downfield (to a higher ppm value). This downfield shift correlates with increased electrophilicity and reactivity.

-

Infrared (IR) Spectroscopy: The stretching frequency (ν) of the C=O bond is also influenced by substituents. EDGs strengthen the single bond character of the carbonyl through resonance, decreasing the bond's force constant and lowering its stretching frequency. EWGs have the opposite effect. Therefore, a higher C=O stretching frequency generally correlates with greater reactivity towards nucleophiles. Aldehydes and ketones typically show a strong C=O absorption between 1660 and 1770 cm⁻¹.[13][14]

| Substituent (p-X) | ¹³C NMR Shift of C=O (δ, ppm) | IR Frequency of C=O (ν, cm⁻¹) | Predicted Reactivity |

| -OCH₃ | ~190.5 | ~1685 | Low |

| -CH₃ | ~191.5 | ~1695 | Moderate-Low |

| -H | ~192.3 | ~1705 | Moderate |

| -Cl | ~191.2 | ~1708 | Moderate-High |

| -NO₂ | ~190.8 | ~1715 | High |

Note: Spectroscopic values are approximate and can vary with solvent and other conditions.

Conclusion

The reactivity of substituted benzaldehydes is a well-defined interplay of inductive and resonance effects that modulate the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance reactivity towards nucleophiles and oxidants by increasing the partial positive charge on the carbonyl carbon. Conversely, electron-donating groups diminish this reactivity. This relationship can be quantified using the Hammett equation and is clearly demonstrated through experimental kinetic data from oxidation and nucleophilic addition reactions. Furthermore, spectroscopic data from ¹³C NMR and IR analysis serves as a powerful predictive tool, correlating directly with the observed chemical behavior. For the synthetic chemist, this predictable structure-activity relationship is essential for reaction design, optimization, and the rational development of new molecular entities.

References

-

Vertex AI Search. (2018). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Available at: [Link]

-

Wikipedia. (n.d.). Hammett equation. Available at: [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]

-

ResearchGate. (2022). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

- Unknown Source. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium.

-

Doc Brown's Chemistry. (2023). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Available at: [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

-

ACS Publications. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Hammett plot for the para -substituted benzaldehydes in the B.–V.... Available at: [Link]

-

PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Available at: [Link]

- Asian Journal of Chemistry. (n.d.).

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

- University of Wisconsin-Madison. (2012). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.

-

OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. brainly.in [brainly.in]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. asianpubs.org [asianpubs.org]

- 10. web.viu.ca [web.viu.ca]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.